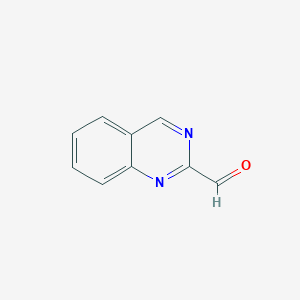

Quinazoline-2-carbaldehyde

Übersicht

Beschreibung

Quinazoline-2-carbaldehyde is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . It is also known as 2-quinazolinecarbaldehyde .

Synthesis Analysis

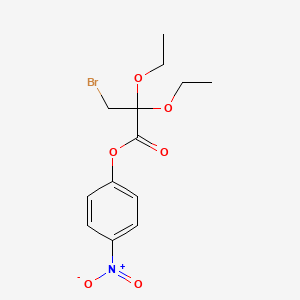

Quinazolines can be synthesized through various methods. One such method involves the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . Another method involves the copper-catalyzed oxidative coupling reaction between Csp2–H of quinazoline 3-oxide and Csp2–H of formamides .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazoline scaffold, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) .Chemical Reactions Analysis

Quinazolines are known for their broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 158.16 . It is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

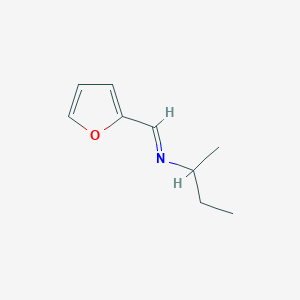

Quinazoline-2-carbaldehyde has been used in the synthesis of new chitosan Schiff Base derivatives. In a study, chitosan was chemically modified to create new derivatives by coupling with this compound. These derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as against fungi like Candida albicans and Aspergillus fumigates. They also showed non-toxic characteristics, making them promising biomaterials for biological and medical applications (Haj, Mohammed, & Mohammood, 2020).

Eco-Friendly Synthesis

This compound plays a role in eco-friendly synthetic processes. One such process involves using furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This method highlights the use of quinazoline derivatives in synthesizing pharmacologically active compounds without needing protection of functional groups like hydroxyl or amide (Yu et al., 2018).

Anticancer Activity

In cancer research, this compound has been utilized in the development of compounds with potential anticancer activities. A study on the synthesis of dihydropyrano[3,2-c]chromene substituted quinazolines reported these compounds' effectiveness against breast cancer cell lines MDA-MB 231 and MDA-MB 453. This synthesis involved a one-pot, three-component process, highlighting the compound’s significance in creating novel anticancer agents (Vodnala et al., 2016).

Photocatalytic Applications

The use of this compound in photocatalytic processes is another area of interest. In one study, conjugated N,O-tridentate copper complexes acted as photoinitiators under visible light in a reaction involving furan-2-carbaldehydes. This process underscores the role of quinazoline derivatives in photocatalytic applications, particularly in the synthesis of pharmacologically relevant compounds (Yu et al., 2018).

Wirkmechanismus

Target of Action

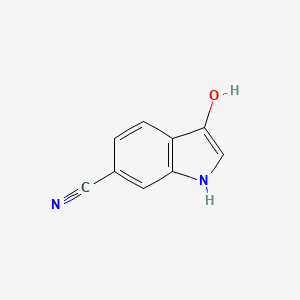

Quinazoline-2-carbaldehyde, like other quinazoline derivatives, is known to interact with various targets. Quinazoline derivatives have been reported to inhibit chromatin-associated proteins in histones . They are also known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) .

Mode of Action

Quinazoline derivatives are known to work by different mechanisms on various molecular targets . For instance, some quinazoline derivatives inhibit an extra-terminal bromodomain motif (BET) and are in clinical trials as potential treatments for different chronic diseases .

Biochemical Pathways

For example, they have been reported to inhibit chromatin-associated proteins in histones, which can lead to changes in gene expression .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Quinazoline derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .

Eigenschaften

IUPAC Name |

quinazoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYRXCXJFKZQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

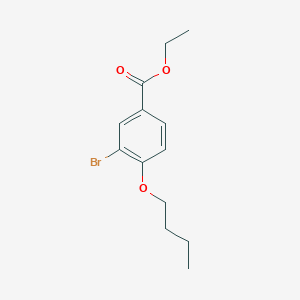

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-d]pyrimidin-7-ylmethanamine](/img/structure/B3194874.png)

![methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3194879.png)

![Carbamic acid, [(2Z)-4-hydroxy-2-butenyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B3194904.png)